Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate
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Description
Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, also known as EFMC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. EFMC is a cyclohexanecarboxylic acid derivative that contains a fluoromethyl group and a carbonyl group. The compound is synthesized through a multistep process that involves the reaction of cyclohexanone with ethyl chloroformate, followed by the addition of a fluoromethyl group using a Grignard reagent.
Scientific Research Applications
Synthetic Applications
Ethyl cyclohexene-1-carboxylate undergoes reactions with aromatic substrates to give cis-1,2,3,4,4a,9a-hexahydrofluoren-9-ones, which upon dehydrogenation afford fluoren-9-ones in good yield. These compounds have significant applications in synthetic organic chemistry due to their potential in creating complex aromatic systems (M. Ramana & P. V. Potnis, 1993).
Catalytic Applications
Ethyl 2-oxocyclohexanecarboxylate serves as a novel and efficient ligand in copper-catalyzed coupling reactions, facilitating the synthesis of a variety of N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions. This showcases its utility in enhancing the efficiency of catalytic processes in organic synthesis (Xin Lv & W. Bao, 2007).
Material Science
In material science, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate and its characterization through various analytical techniques, including X-ray diffraction, underscore its potential in the development of new materials with unique properties (M. Sapnakumari et al., 2014).
Biochemical Research
Ethylene biosynthesis in plants involves Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate related compounds, where studies focus on metabolites and enzyme activities crucial for ethylene production. Updated methodologies enable a comprehensive analysis of ethylene's biosynthetic pathway, offering insights into plant growth and development processes (I. Bulens et al., 2011).
properties
IUPAC Name |
ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO3/c1-2-14-9(13)10(7-11)5-3-8(12)4-6-10/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQCFJNLXJKVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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